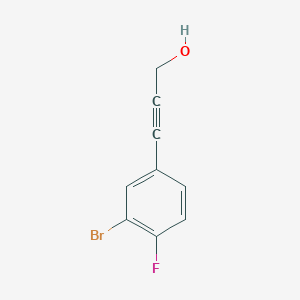

3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C₉H₆BrFO It is a derivative of phenylpropynol, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with propargyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (Sodium hydroxide).

Major Products Formed

Oxidation: 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-one.

Reduction: 3-(3-Bromo-4-fluorophenyl)prop-2-ene-1-ol or 3-(3-Bromo-4-fluorophenyl)propane-1-ol.

Substitution: 3-(3-Amino-4-fluorophenyl)prop-2-yn-1-ol or 3-(3-Mercapto-4-fluorophenyl)prop-2-yn-1-ol.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

3-(3-Fluorophenyl)prop-2-yn-1-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol: Similar structure but with different substitution pattern on the phenyl ring, which can influence its chemical behavior.

Uniqueness

3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol is a compound characterized by its unique structure, which includes a propargyl alcohol functional group attached to a substituted phenyl ring. The presence of halogen atoms such as bromine and fluorine is notable, as these substituents can significantly influence the compound's biological activity, enhancing its lipophilicity and altering its electronic properties. This article explores the biological activity of this compound, including its potential pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C9H8BrF, with a molecular weight of approximately 227.06 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Compounds similar to this compound have been studied for their antimicrobial properties. The introduction of halogen substituents has been shown to enhance antibacterial and antifungal activities. For instance, studies indicate that halogenated compounds often exhibit increased inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Structure Features | MIC (µM) Against Bacteria |

|---|---|---|

| 2,6-dipiperidino-1,4-dibromobenzene | Two bromine atoms | 4.69 (B. subtilis) |

| 2,4,6-tripyrrolidino chlorobenzene | Chlorine atom | 5.64 (S. aureus) |

| 1-(4-Bromo-2-nitrophenyl)prop-2-yn-1-one | Nitro group | 8.33 (E. faecalis) |

These findings suggest that the specific arrangement of halogens in compounds like this compound could lead to significant antimicrobial potential.

The mechanism by which this compound exerts its biological effects likely involves interactions with various biological targets such as enzymes or receptors. The presence of bromine and fluorine enhances the compound's ability to engage in non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), which can improve binding affinity and metabolic stability .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Propargyl Alcohol : Starting from readily available phenolic compounds.

- Halogenation : Introducing bromine and fluorine through electrophilic aromatic substitution.

- Purification : Utilizing chromatographic techniques to isolate the desired product with high purity.

These synthetic routes can be optimized for yield and scalability.

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

3-(3-bromo-4-fluorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6,12H,5H2 |

InChI Key |

ZRVBDDLSEBYVQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#CCO)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.